Physicochemical properties of Leucrose
Physicochemical properties of Leucrose
An In-depth Technical Guide on the Physicochemical Properties of Leucrose
Introduction
Leucrose, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a disaccharide and a structural isomer of sucrose (B13894).[1] Unlike sucrose, which features an α-(1→2)-glycosidic bond, Leucrose is characterized by an α-(1→5)-glycosidic linkage between the glucose and fructose (B13574) units.[1] This unique structural difference imparts distinct physicochemical and biological properties.[1] It is found naturally in small quantities in pollen and honey and can be produced on a larger scale through enzymatic synthesis from sucrose using the enzyme dextransucrase from bacteria such as Leuconostoc mesenteroides.[2][3][4][5] Leucrose is recognized as a non-cariogenic and fully metabolizable sugar substitute, making it a compound of significant interest for researchers in food science, nutrition, and drug development.[1][5]
This guide provides a comprehensive overview of the core physicochemical properties of Leucrose, detailed experimental methodologies for their determination, and visualizations of key processes.
Core Physicochemical Properties
The fundamental properties of Leucrose are summarized below. These characteristics are crucial for its application in various scientific and industrial contexts.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 7158-70-5 | [1][2][6] |
| Molecular Formula | C₁₂H₂₂O₁₁ | [1][6][7] |
| Molecular Weight | 342.30 g/mol | [1][6] |
| Appearance | Off-white solid; Rhombic crystals (monohydrate) | [7][8] |
| IUPAC Name | (3S,4S,5R)-1,3,4,6-tetrahydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | [6] |
Thermal and Density Properties
| Property | Value | Notes | Reference |
| Melting Point | 156-160 °C | For the monohydrate form. The melting behavior of sugars is highly dependent on the heating rate and crystalline quality. | [5][8] |
| Boiling Point | 292 °C | At atmospheric pressure. Sugars often decompose at or near their boiling points. | [2] |
| Density | 1.69 g/cm³ | [5] |
Solubility and Solution Properties
| Property | Value | Conditions | Reference |
| Solubility in Water | 64% (w/w) | at 30 °C | [5] |
| Solubility in Ethanol (B145695) | Slightly soluble | The solubility of sugars decreases significantly as the ethanol fraction in water-ethanol mixtures increases. | [9][10] |
| Solubility in DMSO | Soluble | [1] | |
| Specific Optical Rotation [α]D | -6.8° to -7.5° | at 20 °C, using the sodium D-line (589 nm). | [5][8] |
| Viscosity | 1 to 1.25 mPa·s | For a 10% (w/w) aqueous solution at 310 K (37 °C). | [9] |
| Hygroscopicity | Hygroscopic | As a simple sugar, Leucrose attracts and retains water molecules from the atmosphere. | [11] |
Stability Profile
| Property | Description | Reference |
| Acid Stability | The α(1→5) glycosidic bond shows considerable resistance to acid hydrolysis compared to the α(1→2) bond in sucrose. | [5] |
| pH and Thermal Stability | Stability is dependent on pH and temperature. For sugars, minimum degradation typically occurs in the slightly acidic to neutral pH range. | [12][13] |
| Maillard Reaction | As a reducing sugar, Leucrose can undergo non-enzymatic browning (Maillard reaction) with amino acids. | [14] |
Experimental Methodologies
The determination of the physicochemical properties of Leucrose requires precise and standardized experimental protocols. The methodologies for key analyses are detailed below.
Melting Point Determination
The melting point of a crystalline solid like Leucrose can be determined using Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
-
Principle: This analysis measures the temperature at which the substance transitions from a solid to a liquid state. For sugars, this can be an "apparent melting" as thermal decomposition may occur simultaneously.[15]
-
Apparatus: Differential Scanning Calorimeter or Digital Melting Point Apparatus.
-
Protocol (DSC Method):
-
Accurately weigh 2-5 mg of the dried Leucrose sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[16]
-
The temperature at the onset of the endothermic peak in the resulting thermogram is recorded as the melting temperature.[15] Note: The heating rate significantly impacts the observed melting point of sugars; therefore, it must be reported with the results.[16]
-
Solubility Measurement
The solubility of Leucrose in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.
-
Principle: This method establishes the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a stable solution.
-
Apparatus: Temperature-controlled orbital shaker, analytical balance, centrifuge, drying oven.
-
Protocol (Gravimetric Method):
-
Add an excess amount of Leucrose powder to a known volume of the solvent (e.g., water, ethanol-water mixture) in a sealed container.
-
Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a known mass of the clear, supernatant liquid.
-
Dry the aliquot in an oven at a specified temperature (e.g., 70 °C) until a constant weight is achieved.
-
The mass of the dried residue corresponds to the amount of Leucrose dissolved in the initial mass of the supernatant.
-
Solubility is expressed as g/100 g of solvent or % (w/w).[17]
-
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is a key identifier for chiral molecules like Leucrose.
-
Principle: Chiral molecules rotate the plane of linearly polarized light. The specific rotation is an intrinsic property calculated from the observed rotation using Biot's Law.[18]
-
Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm), thermostatically controlled sample cell (typically 1 dm path length).
-
Protocol:
-
Prepare a solution of Leucrose of a known concentration (c, in g/100 mL) in a specified solvent (e.g., water).
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Rinse and fill the sample cell with the Leucrose solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and allow it to equilibrate to the desired temperature (t, typically 20 °C).
-
Measure the observed angle of optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α]ᵗₓ = 100α / (l × c) , where 'l' is the path length in decimeters.[19]
-
Hygroscopicity Testing
This procedure evaluates the tendency of a powdered substance to absorb moisture from the atmosphere.
-
Principle: The moisture uptake of a material is quantified by monitoring its weight change when exposed to a controlled relative humidity (RH) and temperature.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a high-precision analytical balance.
-
Protocol (Gravimetric Method):
-
Accurately weigh a specified amount of the Leucrose powder into a pre-weighed container.[20]
-
Place the open container into a controlled humidity chamber set at specific conditions (e.g., 25 °C and 75% RH).[20]
-
Allow the sample to equilibrate for a defined period (e.g., 48 hours) or until a constant weight is achieved.[20]
-
Record the final weight of the sample.
-
The percentage of moisture absorbed is calculated as: ((Final Weight - Initial Weight) / Initial Weight) × 100 . Note: DVS is an advanced, automated method that continuously measures weight change as the relative humidity is systematically varied, providing a detailed moisture sorption isotherm.[][22]
-
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes relevant to Leucrose.
Caption: Enzymatic synthesis of Leucrose from sucrose and fructose.
Caption: Standard experimental workflow for hygroscopicity testing.
References
- 1. Buy D-Leucrose (EVT-273202) | 7158-70-5 [evitachem.com]
- 2. D-Leucrose | 7158-70-5 | OL06727 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Leucrose | C12H22O11 | CID 165577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. US4693974A - Processes for producing leucrose - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Exploring the Physicochemical Properties of Carbohydrates • Food Safety Institute [foodsafety.institute]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Melting behaviour of D-sucrose, D-glucose and D-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. jascoinc.com [jascoinc.com]
- 20. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 22. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
